Acetosyringone is classified as a phenolic natural product and is chemically related to acetophenone and 2,6-dimethoxyphenol. It was first identified in the context of lignan/phenylpropanoid-type phytochemicals and is predominantly isolated from various plant sources. Notably, it is secreted at wounded sites of dicotyledonous plants and plays a crucial role in plant-pathogen recognition, particularly in attracting Agrobacterium tumefaciens and Agrobacterium rhizogenes during infection processes. Its presence enhances the transformation efficiency in plants, making it vital for biotechnological applications involving plant genetic engineering .
The synthesis of acetosyringone can be achieved through several methods:
These methods highlight the versatility and efficiency of synthesizing acetosyringone under varying conditions.
The molecular formula of acetosyringone is , with a molecular weight of approximately 196.20 g/mol. The compound features a phenolic structure characterized by:
The structural representation can be summarized as follows:
This structure facilitates its biological activity and interactions with other molecules.
Acetosyringone participates in several chemical reactions:
These reactions underline the compound's versatility in synthetic chemistry and biochemistry.
Acetosyringone functions primarily as a signaling molecule in plant-bacteria interactions. Its mechanism involves:
Acetosyringone exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Acetosyringone has diverse applications across various fields:
Acetosyringone (3',5'-dimethoxy-4'-hydroxyacetophenone) is a phenolic compound synthesized via the phenylpropanoid pathway, a major route for plant secondary metabolites. This pathway initiates with the deamination of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL) [7] [9]. Cinnamic acid is subsequently hydroxylated at the para position by cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase (CYP73A), yielding 4-coumaric acid [7]. The enzyme 4-coumarate:CoA ligase (4CL) then activates 4-coumaric acid to its CoA thioester, enabling downstream modifications.
Crucially, acetosyringone biosynthesis branches from the monolignol pathway through a series of methylation, hydroxylation, and side-chain shortening reactions. Ferulate-5-hydroxylase (F5H, CYP84) introduces a hydroxyl group at the 5-position of ferulic acid, producing 5-hydroxyferulic acid. O-Methyltransferases (OMTs), including caffeic acid O-methyltransferase (COMT), then catalyze the methylation of hydroxyl groups at the 3- and 5-positions, yielding sinapic acid. Finally, side-chain shortening via non-oxidative decarboxylation or β-oxidation produces acetosyringone [7] [9]. Transgenic tobacco plants overexpressing C4H exhibit elevated acetosyringone levels, confirming the enzyme's regulatory role in this pathway [7].
Table 1: Key Enzymes in Acetosyringone Biosynthesis
Enzyme | EC Number | Function | Product |
---|---|---|---|
Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | Deamination of phenylalanine | Cinnamic acid |
Cinnamate-4-hydroxylase (C4H) | 1.14.14.91 | Para-hydroxylation of cinnamic acid | 4-Coumaric acid |
4-Coumarate:CoA ligase (4CL) | 6.2.1.12 | Activation of 4-coumaric acid to CoA thioester | 4-Coumaroyl-CoA |
Ferulate-5-hydroxylase (F5H) | 1.14.-.- | Hydroxylation at C5 of ferulic acid | 5-Hydroxyferulic acid |
Caffeic acid O-methyltransferase (COMT) | 2.1.1.68 | Methylation of hydroxyl groups at C3/C5 | Sinapic acid derivatives |
Non-oxidative decarboxylase | N/A | Side-chain shortening of sinapic acid derivatives | Acetosyringone |
Acetosyringone functions as a critical signaling molecule in plant-microbe interactions, with its synthesis highly induced by mechanical injury or pathogen attack. Wounding triggers a rapid calcium influx and reactive oxygen species (ROS) burst, activating transcription factors (TFs) such as MYBs that bind to promoter regions of phenylpropanoid pathway genes (PAL, C4H, COMT) [7] [9]. This transcriptional upregulation results in localized accumulation of acetosyringone at wound sites.
Environmental conditions profoundly influence this induction. Studies in wheat demonstrate that acidic pH (5.0–5.4) and moderate temperatures (22–25°C) optimize acetosyringone synthesis and exudation in wounded tissues. At pH 5.0, transient uidA (GUS) expression in infected embryos reached 81%, compared to negligible levels at pH 5.8 [4]. This pH dependence correlates with the activation of VirA/VirG in Agrobacterium tumefaciens, which senses acetosyringone as a virulence inducer [1] [9]. Additionally, monocotyledons exhibit attenuated wound-induced acetosyringone production compared to dicots, explaining their historical recalcitrance to Agrobacterium-mediated transformation [9].
Table 2: Factors Regulating Wound-Induced Acetosyringone Production
Regulatory Factor | Mechanism | Impact on Acetosyringone |
---|---|---|
MYB Transcription Factors | Bind PAL, C4H, and COMT promoters | Up to 10-fold induction |
Cytosolic Calcium Flux | Activates MAPK cascades and TF phosphorylation | Rapid (minutes) induction |
pH (Optimal: 5.0–5.4) | Modifies enzyme activity; influences exudation | 81% GUS+ embryos vs. <5% at pH 5.8 |
Temperature (Optimal: 22–25°C) | Affects enzyme kinetics and membrane fluidity | Significant enhancement of accumulation |
Plant Phylogeny (Dicots vs. Monocots) | Differential expression of phenylpropanoid genes | Higher in wounded dicots |
While primarily of plant origin, acetosyringone can be metabolized by diverse bacteria through specialized catabolic pathways. Agrobacterium tumefaciens utilizes acetosyringone not only as a virulence signal but also as a carbon source. The compound enters the bacterium via diffusion, where it binds the VirA histidine kinase, triggering autophosphorylation and subsequent activation of VirG. Phosphorylated VirG then induces the expression of vir operons (virB, virD, virE), initiating T-DNA processing and transfer [1] [6].
Lignin-degrading bacteria employ distinct enzymatic machinery to cleave acetosyringone. Pseudomonas, Rhodococcus, and Streptomyces species utilize DyP-type peroxidases (EC 1.11.1.19) and laccases (EC 1.10.3.2) to oxidize the phenolic ring, leading to O-demethylation or aromatic ring fission. Key intermediates include 2,6-dimethoxy-1,4-benzoquinone and 3-(3,5-dimethoxy-4-hydroxyphenyl)-3-oxopropanoic acid, which converge into the β-ketoadipate pathway for entry into central metabolism [8]. Notably, prolonged acetosyringone exposure (24 hours) enhances T-strand formation in Agrobacterium, increasing large T-DNA transfer efficiency by ~250-fold compared to shorter induction periods [6].
Fungal contributions involve mycorrhizal species like Glomus intraradices, where acetosyringone modulates gene expression related to symbiosis establishment, though complete mineralization pathways remain less characterized than in bacteria [9].
Table 3: Microbial Enzymes in Acetosyringone Degradation
Microbial Group | Enzymes | Catabolic Pathway Steps | End Products |
---|---|---|---|
Agrobacterium tumefaciens | VirA/VirG two-component system | Signal perception and vir gene induction | Activated virulence genes |
Pseudomonas spp. | DyP-type peroxidases, Laccases | O-Demethylation; aromatic ring cleavage | Protocatechuate |
Rhodococcus spp. | Cytochrome P450 monooxygenases | Hydroxylation; side-chain oxidation | Vanillic acid derivatives |
Streptomyces spp. | Extracellular peroxidases | Radical-mediated Cα-Cβ cleavage | Methoxylated quinones |
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